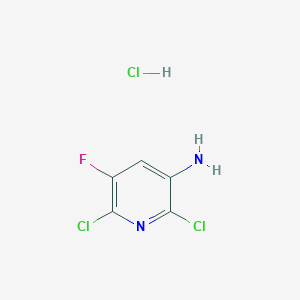![molecular formula C19H17ClF3N3O3S B2553891 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955976-96-2](/img/structure/B2553891.png)
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a derivative of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety. This class of compounds has been synthesized and evaluated for their potential as cyclooxygenase inhibitors, particularly targeting the COX-2 enzyme, which is implicated in inflammatory processes. The presence of a fluorine atom on the benzenesulfonamide moiety and an electron-donating group, such as a methoxy group at the 4-position of the 5-aryl ring, has been found to enhance selectivity and potency for COX-2 inhibition .
Synthesis Analysis
The synthesis of these compounds typically involves the preparation of key intermediates from substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide to form the pyrazole ring. In the case of the compound , the synthesis likely involves the introduction of a chloro and trifluoromethyl group on the pyrazole ring and a methoxy group on the phenyl ring attached to the benzenesulfonamide moiety. The synthesis route is designed to optimize the pharmacokinetic properties and enhance the anti-inflammatory activity of the final compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrazole and benzenesulfonamide rings can be coplanar, which may influence the biological activity. However, this planarity does not necessarily extend to the entire molecule, as seen in a related compound where the terminal six-membered rings have a significant dihedral angle . Intramolecular hydrogen bonds and other non-covalent interactions can lead to a stabilized molecular conformation that is crucial for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is characterized by their ability to inhibit the COX-2 enzyme selectively. The presence of specific substituents on the benzenesulfonamide moiety and the pyrazole ring is crucial for this activity. The sodium salt form of these compounds, particularly the propionyl analogue, has shown excellent anti-inflammatory activity, indicating that the chemical structure can be fine-tuned to enhance the desired biological response .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and bioavailability, are tailored to improve their therapeutic potential. For instance, the preparation of sodium salts of these compounds is aimed at creating a form suitable for injectable formulations, which can be advantageous for certain therapeutic applications. The introduction of specific substituents can also affect the cytotoxicity and tumor specificity of these compounds, as well as their ability to inhibit human carbonic anhydrase enzymes, which may be relevant for anti-tumor activity studies .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Potential
- A study by Küçükgüzel et al. (2013) highlights the synthesis of novel benzenesulfonamide derivatives with evaluations of their anti-inflammatory and analgesic activities. They found that these compounds showed significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, comparable to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Agent
- In the same study, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, indicating potential use as anti-HCV agents. Additionally, selected compounds exhibited anticancer activity against human tumor cell lines (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting properties useful for photodynamic therapy in cancer treatment. These derivatives showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin et al., 2020).
Molecular Docking for Anticancer Properties
- Putri et al. (2021) synthesized a pyrazoline derivative and conducted molecular docking studies to investigate its potential as an anti-breast cancer agent. They reported that this compound showed promising binding energy and spatial arrangement similar to the established cancer drug doxorubicin, indicating potential development as an anti-breast cancer agent (Eka Marisa Putri et al., 2021).
Antimicrobial Activity
- Another study by Rai et al. (2009) involved synthesizing novel oxadiazole derivatives and evaluating their antibacterial activity. They found that certain derivatives exhibited significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2009).
Propiedades
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-25-18(20)16(17(24-25)19(21,22)23)12-26(13-8-10-14(29-2)11-9-13)30(27,28)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBFCPWCJCQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


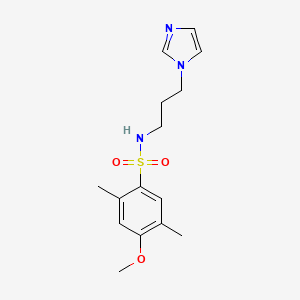
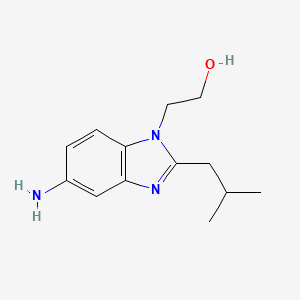
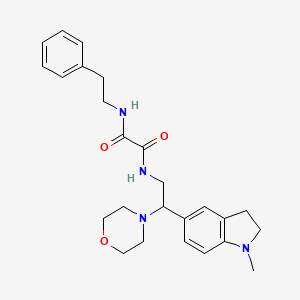

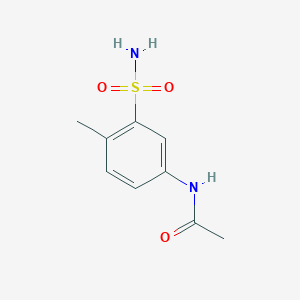
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
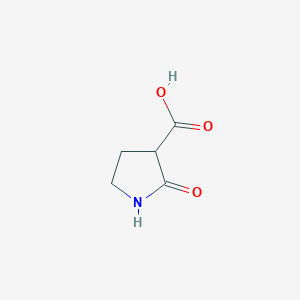
![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
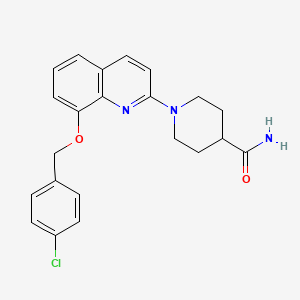

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)
